

# An In-depth Technical Guide to 4-Bromoresorcinol

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## Compound of Interest

Compound Name: 4-Bromoresorcinol

Cat. No.: B146125

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromoresorcinol**, a key intermediate in organic synthesis with significant applications in the development of novel pharmaceuticals and advanced materials. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals in drug development.

## Chemical Identity and Synonyms

The compound with the common name **4-Bromoresorcinol** is systematically named 4-bromobenzene-1,3-diol according to IUPAC nomenclature.<sup>[1][2]</sup> It is a brominated phenol featuring a resorcinol structure, which consists of a benzene ring with two hydroxyl (-OH) groups at positions 1 and 3, and a bromine atom substituted at the 4th position.<sup>[3]</sup>

A comprehensive list of its synonyms is provided in the table below for easy reference in literature and chemical databases.

Synonym	Reference
4-Bromo-1,3-benzenediol	[2]
1,3-Benzenediol, 4-bromo-	[2]
1-Bromo-2,4-dihydroxybenzene	[2][3]
2,4-Dihydroxybromobenzene	[2][3]
4-Bromo-1,3-dihydroxybenzene	[2][3]
4-bromo-benzene-1,3-diol	[2]
Bromoresorcinol	[3]
Resorcinol, 4-bromo-	[2][3]
NSC 59699	[2][3]

## Physicochemical Properties

**4-Bromoresorcinol** is typically a pink to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub>	[4]
Molecular Weight	189.01 g/mol	[2][4]
Melting Point	97-100 °C	[4]
Boiling Point	150 °C at 12 mmHg	[4]
Water Solubility	Slightly soluble	
Organic Solvent Solubility	Soluble in ethanol and acetone	[3]
pKa	8.22 ± 0.10 (Predicted)	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Bromoresorcinol**. The following tables summarize the key spectral features.

## <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
7.25 (d, J = 8.4 Hz)	Doublet	H-5	[5]
6.56 (d, J = 2.4 Hz)	Doublet	H-2	[5]
6.35 (dd, J = 8.4, 2.4 Hz)	Doublet of Doublets	H-6	[5]
5.91 (s)	Singlet	-OH (x2)	[5]
Solvent: CDCl <sub>3</sub>			

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment	Reference
156.9	C-1	[5]
103.5	C-2	[5]
153.1	C-3	[5]
100.6	C-4	[5]
132.2	C-5	[5]
109.5	C-6	[5]
Solvent: CDCl <sub>3</sub>		

## FT-IR Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3200-3600	O-H stretch (broad)
~3050	C-H stretch (aromatic)
~1600, ~1470	C=C stretch (aromatic ring)
~1300	C-O stretch (phenol)
~1150	C-O stretch (phenol)
550-750	C-Br stretch
(Characteristic absorption ranges based on typical phenol and brominated aromatic compound spectra)	

## Mass Spectrometry

m/z	Relative Intensity	Assignment
188, 190	~1:1 ratio	[M] <sup>+</sup> , molecular ion peaks due to <sup>79</sup> Br and <sup>81</sup> Br isotopes
109	[M - Br] <sup>+</sup>	
81	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>	
(Fragmentation pattern based on the principles of mass spectrometry for brominated compounds)		

## Experimental Protocols: Synthesis of 4-Bromoresorcinol

Two common methods for the synthesis of **4-Bromoresorcinol** are detailed below.

### Synthesis from Resorcinol

This method involves the direct bromination of resorcinol.

#### Materials:

- Resorcinol
- N-Bromosuccinimide (NBS) or Ammonium Bromide ( $\text{NH}_4\text{Br}$ ) and Oxone®
- Chloroform or Methanol
- Reaction vessel
- Stirring apparatus
- Heating and distillation equipment
- Flash chromatography setup (for purification with  $\text{NH}_4\text{Br}$ /Oxone®)

#### Procedure (using NBS):[\[5\]](#)

- Dissolve resorcinol in chloroform in a reaction vessel.
- Slowly add a solution of N-bromosuccinimide in chloroform dropwise over 30 minutes with stirring.
- After the addition is complete, heat the reaction mixture to 60°C for 1 hour.
- Remove the chloroform by atmospheric distillation.
- Purify the resulting liquid by vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa.
- Cool the collected fraction to room temperature to obtain solid **4-Bromoresorcinol**.

#### Procedure (using $\text{NH}_4\text{Br}$ /Oxone®):[\[5\]](#)

- In a solution of methanol, dissolve resorcinol (1 equivalent), ammonium bromide (1.1 equivalents), and Oxone® (1.1 equivalents).
- Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

- Filter the reaction mixture and remove the solvent under vacuum.
- Purify the crude product by flash chromatography using a hexane/ethyl acetate (3:1) eluent to yield **4-Bromoresorcinol** as a white solid (yield ~65%).

## Synthesis from 2,4-Dihydroxybenzoic Acid

This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.<sup>[6]</sup>

Materials:

- 2,4-Dihydroxybenzoic acid
- Glacial acetic acid
- Bromine
- Ether
- 1-L flask with mechanical stirrer and dropping funnel
- Büchner funnel

Procedure:<sup>[6]</sup>

- In the 1-L flask, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C to facilitate dissolution, then cool to 35°C.
- With vigorous stirring, add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour, maintaining the temperature between 30-35°C.
- Pour the resulting solution into 5 L of water and cool to 0-5°C for several hours to precipitate 2,4-dihydroxy-5-bromobenzoic acid.
- Collect the white crystals using a Büchner funnel and wash with cold water.

- Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours to induce decarboxylation.
- Filter the hot solution, cool, and extract with two portions of ether (400 cc and 200 cc).
- Evaporate the ether to yield **4-Bromoresorcinol**, which can be dried on a steam bath.



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Synthesis of **4-Bromoresorcinol** via Bromination and Decarboxylation.

## Applications in Drug Development and Materials Science

**4-Bromoresorcinol** serves as a versatile building block in the synthesis of various complex molecules.

### Pharmaceutical Intermediates

It is a key intermediate in the synthesis of various pharmaceuticals.<sup>[7]</sup> Its bromine substitution allows for further derivatization, which is critical in drug discovery and development.<sup>[7]</sup>

- Human Rhinovirus (HRV) 3C Protease Inhibitors: **4-Bromoresorcinol** is used in the synthesis of inhibitors for the HRV 3C protease, a critical enzyme for viral replication.
- Pyranonaphthoquinones: It is a precursor for the synthesis of pyranonaphthoquinones, such as (-)-thysanone, which exhibit interesting biological activities.

### Organic Reagents and Advanced Materials

- Bent-Core Mesogens: **4-Bromoresorcinol** is a reagent for the synthesis of achiral bent-core mesogens, a class of liquid crystals with unique properties.

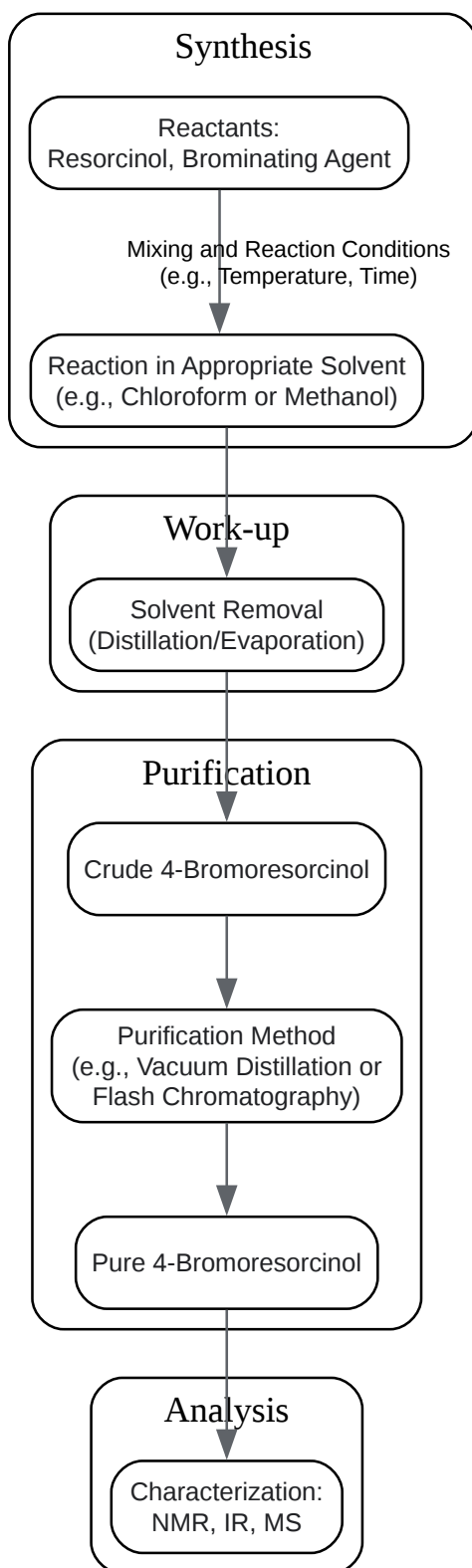
## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of **4-Bromoresorcinol** with biological signaling pathways. Its primary role in drug development appears to be as a structural scaffold or intermediate in the synthesis of more complex, biologically active molecules. The mechanism of action of the final products, rather than **4-Bromoresorcinol** itself, is typically the focus of biological studies. For instance, the compounds synthesized from **4-Bromoresorcinol**, such as HRV 3C protease inhibitors, will have specific mechanisms of action related to their target enzymes.

## Safety and Handling

**4-Bromoresorcinol** is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.





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General Experimental Workflow for Synthesis and Purification.

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